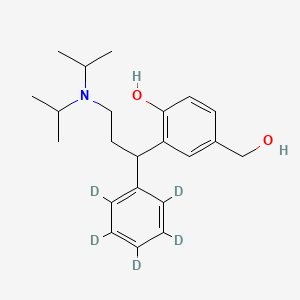

(Rac)-5-hydroxymethyl Tolterodine-d5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C22H31NO2 |

|---|---|

Peso molecular |

346.5 g/mol |

Nombre IUPAC |

2-[3-[di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol |

InChI |

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i5D,6D,7D,8D,9D |

Clave InChI |

DUXZAXCGJSBGDW-CFEWMVNUSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN(C(C)C)C(C)C)C2=C(C=CC(=C2)CO)O)[2H])[2H] |

SMILES canónico |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (Rac)-5-hydroxymethyl Tolterodine-d5: Chemical Properties and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of (Rac)-5-hydroxymethyl Tolterodine-d5, a deuterated analog of the primary active metabolite of Tolterodine (B1663597). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, metabolic context, and analytical applications.

Introduction

This compound is the deuterium-labeled form of (Rac)-5-hydroxymethyl Tolterodine, the principal pharmacologically active metabolite of the muscarinic receptor antagonist, Tolterodine. Tolterodine is a widely used medication for the treatment of overactive bladder. The introduction of five deuterium (B1214612) atoms into the molecule provides a stable, heavy-isotope labeled version that is invaluable as an internal standard for quantitative bioanalytical studies, particularly those employing mass spectrometry. Its primary application lies in the precise and accurate quantification of the 5-hydroxymethyl tolterodine metabolite in complex biological matrices during pharmacokinetic and metabolic research.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are crucial for its proper handling, storage, and application in experimental settings. While specific experimental data for the d5 variant is limited, the properties of the non-labeled and other deuterated analogs provide a strong reference.

| Property | Value | Source(s) |

| Chemical Name | (Rac)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol-d5 | |

| Synonyms | (Rac)-Desfesoterodine-d5, (Rac)-PNU-200577-d5 | [1] |

| Molecular Formula | C₂₂H₂₆D₅NO₂ | |

| Molecular Weight | 346.52 g/mol | |

| CAS Number | 2012598-78-4 | |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Storage Temperature | -20°C | [1] |

Note: Some physical properties are referenced from the non-deuterated or d14 analog and are expected to be very similar for the d5 variant.

Metabolic Pathway of the Parent Compound, Tolterodine

(Rac)-5-hydroxymethyl Tolterodine is the major active metabolite of Tolterodine. The metabolic conversion primarily occurs in the liver, mediated by cytochrome P450 enzymes. Understanding this pathway is essential for interpreting pharmacokinetic data.

The metabolic scheme of Tolterodine is illustrated below:

References

Elucidation of (Rac)-5-hydroxymethyl Tolterodine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (Rac)-5-hydroxymethyl Tolterodine-d5. This deuterated analog of the primary active metabolite of Tolterodine (B1663597) is crucial as an internal standard in pharmacokinetic and metabolic studies. This document details its synthesis, physicochemical properties, and the analytical methodologies used for its characterization and quantification.

Introduction

(Rac)-5-hydroxymethyl Tolterodine, the principal active metabolite of the antimuscarinic agent Tolterodine, is formed in the liver through oxidation of the 5-methyl group by the cytochrome P450 enzyme CYP2D6.[1][2] A secondary metabolic pathway involves N-dealkylation by CYP3A4.[1][2] Due to its pharmacological activity, accurate quantification of this metabolite in biological matrices is essential for drug development.

Stable isotope-labeled internal standards, such as this compound, are indispensable for quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][3][4] Deuterated standards share nearly identical physicochemical properties with the analyte, ensuring similar behavior during sample preparation and analysis, but are distinguishable by their higher mass, allowing for precise and accurate quantification.[1][4]

Physicochemical and Structural Properties

The key physicochemical properties of (Rac)-5-hydroxymethyl Tolterodine and its deuterated analog are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-[3-[bis(isopropyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol-d5 | Inferred from non-deuterated |

| Molecular Formula | C₂₂H₂₆D₅NO₂ | [5] |

| Molecular Weight | 346.52 g/mol | Calculated |

| CAS Number | 2012598-78-4 | [5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO | [6] |

Metabolic Pathway of Tolterodine

The metabolic conversion of Tolterodine to its major metabolites is a critical pathway in its pharmacology. The hydroxylation to the active 5-hydroxymethyl metabolite is the primary route in most individuals.

Synthesis and Characterization

The synthesis of this compound is adapted from established routes for the non-labeled compound, utilizing a deuterated reagent to introduce the isotopic label.

General Synthesis Workflow

A plausible synthetic route involves the reductive amination of a suitable precursor with a deuterated form of diisopropylamine (B44863). This ensures the stable incorporation of deuterium (B1214612) atoms.

Experimental Protocol: Synthesis

-

Reaction Setup : A precursor containing the 5-hydroxymethyl tolterodine scaffold is dissolved in a suitable solvent, such as methanol.

-

Reductive Amination : Deuterated diisopropylamine (d5-diisopropylamine) is added to the solution, followed by a reducing agent like sodium cyanoborohydride.

-

Reaction Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup : Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

-

Purification : The crude product is purified by flash column chromatography on silica (B1680970) gel.

Structure Elucidation

The definitive structure of the synthesized this compound is confirmed using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Note: The following spectral data is representative and based on the known structure of tolterodine and its metabolites. Specific experimental data for the d5 variant is not publicly available.

HRMS is used to confirm the elemental composition and isotopic enrichment of the synthesized compound.

| Parameter | Expected Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Formula | C₂₂H₂₆D₅NO₂ |

| Calculated Exact Mass | 346.2673 |

| Measured m/z ([M+H]⁺) | 347.2746 |

¹H and ¹³C NMR spectroscopy are used to confirm the structural integrity of the molecule and the position of the deuterium labels. In the ¹H-NMR spectrum of the d5-labeled compound, a reduction in the signal intensity of the protons attached to the deuterated carbons is expected. In the ¹³C-NMR spectrum, the signals for the deuterated carbons will exhibit splitting due to carbon-deuterium coupling.

Representative ¹H-NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.10 - 7.30 | m | Aromatic protons |

| 6.80 - 7.00 | m | Aromatic protons |

| 4.65 | s | -CH₂OH |

| 4.10 | t | -CH-Ph |

| 2.80 - 3.00 | m | -CH₂-N |

| 2.10 - 2.30 | m | -CH-CH₂-N |

| 1.00 - 1.20 | d | -CH(CH₃)₂ (reduced intensity) |

Representative ¹³C-NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C-OH (aromatic) |

| 142.0 | C-Ph |

| 125.0 - 130.0 | Aromatic carbons |

| 65.0 | -CH₂OH |

| 50.0 | -CH-N (split) |

| 45.0 | -CH-Ph |

| 35.0 | -CH₂-CH-N |

| 20.0 | -CH(CH₃)₂ (split) |

Bioanalytical Method for Quantification

A validated LC-MS/MS method is the standard for the quantification of (Rac)-5-hydroxymethyl Tolterodine in biological matrices, using the d5-labeled compound as an internal standard.

Experimental Workflow

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation : To a plasma sample, add the internal standard solution (this compound). Perform a liquid-liquid extraction with a suitable organic solvent. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.

-

Chromatographic Separation : An aliquot of the reconstituted sample is injected into an HPLC system.

-

Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data for LC-MS/MS Method

| Parameter | Tolterodine | 5-Hydroxymethyl Tolterodine | 5-Hydroxymethyl Tolterodine-d5 (IS) | Reference |

| Precursor Ion (m/z) | 326.1 | 342.2 | 347.3 (Expected) | [7] |

| Product Ion (m/z) | 147.1 | 223.1 | 223.1 (Expected) | [7] |

| Linearity Range (pg/mL) | 20 - 5000 | 20 - 5000 | N/A | [7] |

| Intra-day Precision (%CV) | 0.62 - 6.36 | 1.38 - 4.22 | N/A | [7] |

| Inter-day Precision (%CV) | 1.73 - 4.84 | 1.62 - 4.25 | N/A | [7] |

| Intra-day Accuracy (%) | 98.75 - 103.56 | 98.08 - 104.67 | N/A | [7] |

| Inter-day Accuracy (%) | 99.20 - 104.40 | 98.73 - 103.06 | N/A | [7] |

Conclusion

The structure elucidation of this compound is a critical step in its validation as an internal standard for bioanalytical applications. Through a combination of organic synthesis and rigorous analytical characterization using HRMS and NMR, the identity, purity, and isotopic enrichment of this compound can be confirmed. The availability of this well-characterized internal standard is essential for the accurate and precise quantification of the active metabolite of Tolterodine, thereby supporting pharmacokinetic and drug metabolism studies crucial for drug development and regulatory approval.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

(Rac)-5-hydroxymethyl Tolterodine-d5 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-5-hydroxymethyl Tolterodine-d5, a deuterated analog of the primary active metabolite of Tolterodine. This document details its chemical and physical properties, quantitative analysis, and the experimental protocols for its characterization. It is intended to serve as a critical resource for professionals in pharmaceutical research and development.

Quantitative Data Summary

The following tables summarize the key analytical results for this compound.

Table 1: Identity Confirmation

| Test | Method | Result | Acceptance Criteria |

| Mass Spectrometry | ESI-MS | Conforms | Consistent with structure |

| ¹H-NMR Spectroscopy | 400 MHz | Conforms | Consistent with structure |

| Infrared Spectroscopy | FT-IR | Conforms | Consistent with structure |

Table 2: Purity and Impurity Profile

| Test | Method | Result | Acceptance Criteria |

| Chromatographic Purity | HPLC-UV (210 nm) | ≥ 98.0% | ≥ 98.0% |

| Residual Solvents | GC-HS | < 0.5% | ≤ 0.5% |

| Water Content | Karl Fischer Titration | < 1.0% | ≤ 1.0% |

Table 3: Isotopic Purity

| Test | Method | Result | Acceptance Criteria |

| Isotopic Enrichment | LC-MS/MS | ≥ 99.0% Deuterated | ≥ 99.0% Deuterated |

| Unlabeled Content (d0) | LC-MS/MS | < 1.0% | ≤ 1.0% |

Metabolic Pathway and Mechanism of Action

(Rac)-5-hydroxymethyl Tolterodine is the primary active metabolite of Tolterodine, formed in the liver. Its mechanism of action is central to the therapeutic effects of the parent drug.

The therapeutic effect of (Rac)-5-hydroxymethyl Tolterodine is achieved through competitive antagonism of muscarinic receptors in the bladder.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chromatographic purity of the compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To confirm the identity and determine the isotopic enrichment of the deuterated compound.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Sample Preparation: The sample is diluted in the mobile phase to a suitable concentration.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To obtain the infrared spectrum for structural confirmation.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Analytical Workflow

The following diagram illustrates the general workflow for the analysis and certification of this compound.

An In-depth Technical Guide to (Rac)-5-hydroxymethyl Tolterodine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-5-hydroxymethyl Tolterodine, the primary active metabolite of the antimuscarinic agent Tolterodine, is a potent muscarinic receptor antagonist. Its deuterated isotopologue, (Rac)-5-hydroxymethyl Tolterodine-d5, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry. This technical guide provides a comprehensive overview of its chemical properties, metabolic context, and relevant experimental protocols, drawing upon data from closely related analogues due to the limited public availability of specific data for the d5 variant.

While a specific CAS number for this compound is not publicly listed, the CAS number for the unlabeled parent compound, (Rac)-5-hydroxymethyl Tolterodine, is 200801-70-3.[1] For reference, the d14-labeled version has the CAS number 1185071-13-9, and a d5-labeled synthetic precursor, 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5, is assigned CAS number 1346605-35-3.

Chemical and Physical Properties

Stable isotope-labeled compounds are designed to have chemical and physical properties nearly identical to their unlabeled counterparts, with the primary difference being their molecular weight. The addition of five deuterium (B1214612) atoms increases the mass of (Rac)-5-hydroxymethyl Tolterodine, allowing for its differentiation in mass spectrometric analysis. The properties of the unlabeled and d14-labeled analogues are summarized below and are expected to be representative for the d5 variant.

| Property | (Rac)-5-hydroxymethyl Tolterodine | (Rac)-5-hydroxymethyl Tolterodine-d14 |

| Molecular Formula | C₂₂H₃₁NO₂ | C₂₂H₁₇D₁₄NO₂ |

| Molecular Weight | 341.49 g/mol | 355.57 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol | Soluble in Methanol, Acetonitrile (B52724), DMSO |

| Storage | 4°C for short term, -20°C for long term | -20°C, protect from light and moisture |

Metabolic Pathway and Mechanism of Action

Tolterodine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, 5-hydroxymethyl Tolterodine. This metabolite is equipotent to the parent drug as a muscarinic receptor antagonist. Both compounds contribute to the therapeutic effect of treating overactive bladder by blocking muscarinic receptors in the bladder, which leads to relaxation of the detrusor muscle. In individuals who are poor metabolizers via CYP2D6, an alternative pathway mediated by CYP3A4 results in the N-dealkylation of Tolterodine.

Caption: Metabolic pathway of Tolterodine.

The primary mechanism of action for (Rac)-5-hydroxymethyl Tolterodine involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), with high affinity for all five subtypes (M1-M5).[1][2] This antagonism in the urinary bladder reduces involuntary bladder contractions and increases bladder capacity.

Caption: Mechanism of action of (Rac)-5-hydroxymethyl Tolterodine.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol for Quantification in Plasma

-

Sample Preparation:

-

To 100 µL of a plasma sample, add a known concentration of this compound as an internal standard.

-

Perform protein precipitation by adding an organic solvent such as acetonitrile.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Utilize a C18 reverse-phase column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Caption: Bioanalytical workflow for pharmacokinetic studies.

Quantitative Data

The following table summarizes the binding affinities of unlabeled (Rac)-5-hydroxymethyl Tolterodine to the five human muscarinic receptor subtypes. The deuterated analogue is expected to have similar binding characteristics.

| Receptor Subtype | Kᵢ (nM) |

| M1 | 2.3 |

| M2 | 2.0 |

| M3 | 2.5 |

| M4 | 2.8 |

| M5 | 2.9 |

Data from MedchemExpress for (Rac)-5-Hydroxymethyl Tolterodine.[1][2]

Conclusion

This compound is an essential tool for the accurate bioanalysis of the active metabolite of Tolterodine. While specific technical data for this d5 isotopologue is not widely published, the information available for its non-deuterated and d14-labeled counterparts provides a strong foundation for its application in pharmacokinetic and drug metabolism research. Its use as an internal standard is critical for generating reliable data in the development and clinical assessment of Tolterodine and related compounds.

References

The Integral Role of (Rac)-5-Hydroxymethyl Tolterodine-d5 in Elucidating Tolterodine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pivotal role of (Rac)-5-hydroxymethyl tolterodine-d5 in the study of tolterodine (B1663597) metabolism. Tolterodine, a competitive muscarinic receptor antagonist, is a primary treatment for overactive bladder. Its clinical efficacy is significantly influenced by its metabolic fate, predominantly the formation of the pharmacologically active metabolite, 5-hydroxymethyl tolterodine. The use of the deuterated analog, this compound, as an internal standard in bioanalytical assays is critical for the accurate quantification of this key metabolite. This guide will detail the metabolic pathways of tolterodine, present quantitative pharmacokinetic data, outline comprehensive experimental protocols for bioanalysis, and provide visual diagrams of the metabolic cascade and analytical workflows to support researchers in the field of drug metabolism and pharmacokinetics.

Introduction

Tolterodine is extensively metabolized in the liver following oral administration, leading to the formation of a major active metabolite, 5-hydroxymethyl tolterodine.[1][2] This metabolite is equipotent to the parent drug and contributes significantly to the overall therapeutic effect.[3] The primary metabolic pathway is mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to hydroxylation of the 5-methyl group.[4][5] A secondary pathway, N-dealkylation, is mediated by CYP3A4.[4][6] The genetic polymorphism of CYP2D6 results in two distinct patient populations: extensive metabolizers (EMs) and poor metabolizers (PMs), who exhibit significant differences in their pharmacokinetic profiles of tolterodine and 5-hydroxymethyl tolterodine.[7][8]

To accurately characterize the pharmacokinetics of tolterodine and its active metabolite, robust bioanalytical methods are essential. The gold standard for such quantitative analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of stable isotope-labeled internal standards to ensure accuracy and precision. This compound serves as the ideal internal standard for the quantification of 5-hydroxymethyl tolterodine, as its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis.

Metabolic Pathways of Tolterodine

Tolterodine undergoes two primary oxidative metabolic transformations in the liver:

-

5-Hydroxymethylation: This is the major metabolic route in individuals with functional CYP2D6 enzymes (extensive metabolizers). The 5-methyl group on the phenyl ring is oxidized to form 5-hydroxymethyl tolterodine.[4][6] This metabolite is pharmacologically active.[3]

-

N-Dealkylation: This pathway is more prominent in individuals with deficient CYP2D6 activity (poor metabolizers) and is catalyzed by CYP3A4.[4][6] This process involves the removal of one of the isopropyl groups from the nitrogen atom.

The 5-hydroxymethyl metabolite can be further oxidized to form the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.[9]

Quantitative Data: Pharmacokinetic Parameters

The genetic polymorphism of CYP2D6 significantly impacts the pharmacokinetic profiles of tolterodine and 5-hydroxymethyl tolterodine. The following tables summarize the key pharmacokinetic parameters in extensive and poor metabolizers after oral administration of tolterodine.

Table 1: Pharmacokinetic Parameters of Tolterodine in Extensive vs. Poor Metabolizers

| Parameter | Extensive Metabolizers (Mean ± SD) | Poor Metabolizers (Mean ± SD) |

| Cmax (ng/mL) | 1.2 ± 0.5 | 9.6 ± 1.3 |

| Tmax (hr) | 1.2 ± 0.5 | 2.4 ± 1.3 |

| AUC (ng·hr/mL) | 2.9 ± 0.4 | 11 ± 4.2 |

| t1/2 (hr) | 2.3 ± 0.6 | 9.6 ± 1.3 |

| Systemic Clearance (L/hr) | 44 ± 13 | 9.0 ± 2.1 |

Data from a study involving 4 mg tolterodine administered twice daily.[7]

Table 2: Pharmacokinetic Parameters of 5-Hydroxymethyl Tolterodine in Extensive vs. Poor Metabolizers

| Parameter | Extensive Metabolizers (Mean ± SD) | Poor Metabolizers |

| Cmax (ng/mL) | 4.1 ± 1.8 | Undetectable |

| Tmax (hr) | 2.2 ± 4.0 | Not Applicable |

| AUC (ng·hr/mL) | 8.9 ± 4.7 | Not Applicable |

| t1/2 (hr) | 2.9 ± 0.4 | Not Applicable |

Data from a study involving 4 mg tolterodine administered twice daily.[7] In poor metabolizers, the 5-hydroxymethyl metabolite was undetectable in serum.[7]

Experimental Protocols

The accurate quantification of tolterodine and 5-hydroxymethyl tolterodine in biological matrices is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred approach.

Sample Preparation: Liquid-Liquid Extraction

-

To 200 µL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution containing this compound and tolterodine-d6.

-

Vortex the sample briefly to mix.

-

Add 1 mL of methyl t-butyl ether to the sample.

-

Vortex the mixture for 5 minutes to ensure thorough extraction.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex the reconstituted sample for 1 minute.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Table 3: Chromatographic and Mass Spectrometric Parameters

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) |

| Mobile Phase | 10 mM Ammonium acetate (B1210297) and Acetonitrile (20:80, v/v) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions (m/z) | |

| Tolterodine | 326.1 → 147.1 |

| 5-Hydroxymethyl Tolterodine | 342.2 → 223.1 |

| Tolterodine-d6 (IS) | 332.3 → 153.1 |

| This compound (IS) | Not explicitly found, but would be a mass shift from the analyte |

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical study of tolterodine and its metabolites.

Conclusion

The metabolism of tolterodine is a complex process with significant inter-individual variability, primarily due to the genetic polymorphism of the CYP2D6 enzyme. The formation of the active metabolite, 5-hydroxymethyl tolterodine, is a critical determinant of the drug's overall therapeutic effect. The use of the deuterated internal standard, this compound, is indispensable for the development of robust and reliable bioanalytical methods required for the accurate characterization of tolterodine's pharmacokinetics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key aspects of tolterodine metabolism and the analytical methodologies essential for its study.

References

- 1. Influence of CYP2D6 genetic polymorphism on pharmacokinetics of active moiety of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. benchchem.com [benchchem.com]

- 5. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

(Rac)-5-hydroxymethyl Tolterodine-d5: A Technical Guide for Overactive Bladder Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-5-hydroxymethyl Tolterodine-d5, a critical tool in the research and development of therapies for overactive bladder (OAB). The focus of this document is to furnish researchers with the core scientific and technical information required for its effective use and interpretation in experimental settings.

Introduction

(Rac)-5-hydroxymethyl tolterodine (B1663597) (5-HMT) is the principal, pharmacologically active metabolite of tolterodine, a competitive muscarinic receptor antagonist widely prescribed for the treatment of OAB.[1][2] The therapeutic efficacy of tolterodine is significantly attributed to the action of 5-HMT.[3] this compound is the stable, deuterium-labeled isotopologue of 5-HMT. Its primary and indispensable role in OAB research is as an internal standard for the accurate quantification of 5-HMT in biological matrices using mass spectrometry-based bioanalytical methods.[4][5] The incorporation of deuterium (B1214612) atoms provides a distinct mass-to-charge ratio for mass spectrometric detection without significantly altering the molecule's chemical properties.[6]

Mechanism of Action

Both tolterodine and its active metabolite, 5-HMT, function as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3] These G-protein coupled receptors are integral to the mediation of acetylcholine's effects. In the context of OAB, the M3 muscarinic receptor subtype, predominantly located on the detrusor smooth muscle of the bladder, is the primary target.[2] Antagonism of the M3 receptor by 5-HMT inhibits the binding of acetylcholine, which in turn leads to the relaxation of the bladder's smooth muscle, thereby mitigating involuntary bladder contractions, urgency, and frequency.[2]

The signaling pathway initiated by M3 muscarinic receptor activation in the bladder smooth muscle involves the Gq/11 G-protein, which activates phospholipase C (PLC).[2] PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, prompting the release of intracellular calcium (Ca²⁺). The elevation in cytosolic Ca²⁺, in conjunction with the DAG-mediated activation of protein kinase C (PKC), results in the phosphorylation of myosin light chains and subsequent muscle contraction. By blocking the initial receptor activation, 5-HMT effectively prevents this entire signaling cascade.[2]

Quantitative Data

The following tables summarize the key quantitative data for the non-deuterated (Rac)-5-hydroxymethyl tolterodine. The deuterated form is expected to have virtually identical binding and functional properties.

Table 1: Muscarinic Receptor Binding Affinity of (Rac)-5-hydroxymethyl Tolterodine

| Receptor Subtype | Ki (nM) |

| M1 | 2.3[7][8][9] |

| M2 | 2.0[7][8][9] |

| M3 | 2.5[7][8][9] |

| M4 | 2.8[7][8][9] |

| M5 | 2.9[7][8][9] |

Table 2: Functional Antagonist Potency of (Rac)-5-hydroxymethyl Tolterodine

| Assay | Tissue | Agonist | Potency Value |

| Inhibition of Contraction | Guinea-pig isolated urinary bladder strips | Carbachol | KB of 0.84 nM; pA2 of 9.14[7][9] |

Metabolism of Tolterodine

Tolterodine undergoes extensive first-pass metabolism in the liver, primarily through two pathways mediated by cytochrome P450 (CYP) enzymes.[10]

-

Hydroxylation: The main metabolic pathway involves the oxidation of the 5-methyl group of tolterodine, a reaction catalyzed by the polymorphic enzyme CYP2D6.[10] This results in the formation of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite. This is the predominant pathway in individuals classified as "extensive metabolizers" for CYP2D6.[10]

-

N-Dealkylation: A secondary metabolic route, primarily catalyzed by CYP3A4, involves the dealkylation of the nitrogen atom.[5] This pathway has greater prominence in "poor metabolizers" who exhibit reduced CYP2D6 activity.[10]

The 5-hydroxymethyl metabolite is subsequently further oxidized to the inactive 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.[5]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of (Rac)-5-hydroxymethyl tolterodine to muscarinic receptor subtypes.

-

Receptor Preparation: Prepare cell membrane homogenates from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).

-

Radioligand: Utilize a high-affinity, non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.

-

Competition Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound ((Rac)-5-hydroxymethyl tolterodine).

-

Incubation: Allow the mixture to incubate at room temperature for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters to remove non-specifically bound radioligand and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay for Antagonist Potency

This protocol describes a general method to assess the functional antagonist potency of (Rac)-5-hydroxymethyl tolterodine.

-

Tissue Preparation: Isolate urinary bladder strips from guinea pigs and mount them in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Agonist-Induced Contraction: Generate cumulative concentration-response curves to a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

-

Antagonist Incubation: In separate experiments, pre-incubate the bladder strips with various concentrations of (Rac)-5-hydroxymethyl tolterodine for a defined period before repeating the cumulative concentration-response curve to the agonist.

-

Data Recording: Record the isometric tension of the muscle strips.

-

Data Analysis: Analyze the rightward shift of the agonist concentration-response curves in the presence of the antagonist to determine the antagonist's potency, expressed as the pA2 value or the equilibrium dissociation constant (KB).

Quantification in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of 5-HMT in plasma.

-

Sample Preparation:

-

To a known volume of plasma sample (e.g., 100 µL), add a fixed amount of the internal standard solution (this compound) of a known concentration.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the analyte and internal standard from other matrix components using a suitable HPLC column and mobile phase.

-

Detect the analyte and internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both 5-HMT and its d5-labeled internal standard.

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of calibration standards (blank plasma spiked with known concentrations of 5-HMT and a constant concentration of the internal standard).

-

Calculate the peak area ratio of the analyte to the internal standard for all samples and calibration standards.

-

Determine the concentration of 5-HMT in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Synthesis and Characterization of this compound

While a detailed, publicly available synthesis protocol for this compound is not available, a general approach involves the modification of established synthetic routes for tolterodine, utilizing a deuterated source for the diisopropylamino moiety. A plausible method is the reductive amination of a suitable precursor with deuterated diisopropylamine (B44863) (diisopropyl-d14-amine).[1] This labeling strategy is designed to prevent in-vivo H/D exchange and ensure the metabolic stability of the label.[1]

The characterization of the final product is crucial to ensure its suitability as an internal standard. Key analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic enrichment (the percentage of the deuterated compound relative to the unlabeled and partially labeled species).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the deuterium labels.

Conclusion

This compound is an indispensable tool for researchers investigating the pharmacology and pharmacokinetics of tolterodine and its active metabolite in the context of overactive bladder. Its use as an internal standard in bioanalytical assays ensures the accuracy and precision required for robust drug development and clinical studies. A thorough understanding of the mechanism of action of its non-deuterated counterpart, the metabolic pathways of tolterodine, and the principles of isotopic labeling and bioanalysis is essential for the effective application of this critical research compound.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scialert.net [scialert.net]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to 5-Hydroxymethyl Tolterodine: The Principal Active Metabolite of Tolterodine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolterodine (B1663597) is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2][3] Upon oral administration, tolterodine undergoes extensive first-pass metabolism in the liver, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[4][5] This process leads to the formation of its major and pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT), also known as PNU-200577.[6][7][8] This metabolite is not merely a byproduct; it is a critical contributor to the overall therapeutic effect of tolterodine, exhibiting a pharmacological profile remarkably similar to the parent compound.[1][3][7] Both tolterodine and 5-HMT are potent, specific, and non-selective antagonists of all five muscarinic receptor subtypes (M1-M5).[9][10] Their clinical efficacy stems from the blockade of muscarinic receptors in the detrusor muscle of the bladder wall, which inhibits involuntary bladder contractions and reduces the symptoms of OAB.[7][11] This guide provides a detailed examination of the formation, pharmacodynamics, and pharmacokinetics of 5-hydroxymethyl tolterodine, offering a comprehensive resource for professionals in the field of pharmacology and drug development.

Metabolic Formation of 5-Hydroxymethyl Tolterodine

The biotransformation of tolterodine is a critical determinant of its clinical activity. The primary metabolic pathway is the oxidation of the 5-methyl group on the phenyl ring, a reaction catalyzed with high specificity by the CYP2D6 isoenzyme.[4][5][12] This hydroxylation reaction yields the active 5-hydroxymethyl tolterodine.

Individuals can be categorized based on their CYP2D6 activity into extensive metabolizers (EMs), who have normal enzyme function, and poor metabolizers (PMs), who lack functional CYP2D6 and constitute approximately 7% of the Caucasian population.[13][14]

-

In Extensive Metabolizers (EMs): Tolterodine is rapidly converted to 5-HMT. The therapeutic effect is a composite of the actions of both the parent drug and this active metabolite.[3]

-

In Poor Metabolizers (PMs): In the absence of CYP2D6 activity, tolterodine is metabolized more slowly through an alternative pathway: N-dealkylation, which is mediated by CYP3A4.[4][15] In these individuals, the pharmacological effects are almost exclusively due to the parent compound, as concentrations of 5-HMT are negligible or undetectable.[12][14][16]

Despite these significant pharmacokinetic differences, the clinical efficacy and tolerability of tolterodine are comparable between EMs and PMs, suggesting that the combined exposure to active moieties (tolterodine + 5-HMT) in EMs is equivalent to the exposure to tolterodine alone in PMs.[12][16]

Further metabolism of 5-HMT leads to the formation of inactive metabolites, the 5-carboxylic acid and N-dealkylated 5-carboxylic acid, which are then excreted.[5]

Pharmacodynamics: Muscarinic Receptor Antagonism

Both tolterodine and 5-HMT act as potent and competitive antagonists at all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[9][10] They exhibit high specificity for these receptors with negligible affinity for other targets like adrenergic receptors, histamine (B1213489) receptors, or calcium channels.[1][17] This high specificity minimizes off-target effects.

The therapeutic action for OAB is primarily mediated by the blockade of M2 and M3 receptors in the urinary bladder.[2][7] The M3 receptor is chiefly responsible for the direct contraction of the detrusor smooth muscle, while the M2 receptor, although more abundant, plays an indirect role by inhibiting sympathetically-induced relaxation. By antagonizing these receptors, tolterodine and 5-HMT reduce involuntary detrusor contractions, increase bladder capacity, and decrease urinary urgency and frequency.[1][17]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tolterodine - Wikipedia [en.wikipedia.org]

- 3. Ucol | 2 mg | Tablet | ইউকল ২ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 4. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detrol: Package Insert / Prescribing Information [drugs.com]

- 6. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]

- 9. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Tolterodine, a new antimuscarinic drug for treatment of bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. drugs.com [drugs.com]

- 16. Tolterodine extended release in the treatment of male oab/storage luts: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

In Vitro Pharmacological Profile of (Rac)-5-hydroxymethyl Tolterodine: A Technical Guide

(Rac)-5-hydroxymethyl Tolterodine (B1663597) , also known as 5-HMT or desfesoterodine, is the principal active metabolite of the antimuscarinic drugs tolterodine and its prodrug, fesoterodine.[1][2][3] These medications are clinically utilized for the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][4] The therapeutic efficacy of these parent compounds is largely attributed to the in vivo activity of (Rac)-5-hydroxymethyl Tolterodine. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this active metabolite, focusing on its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs).

This document details the binding affinity and functional potency of (Rac)-5-hydroxymethyl Tolterodine across various muscarinic receptor subtypes. Furthermore, it outlines the detailed experimental protocols for the key assays used to characterize this compound and presents visualizations of the affected signaling pathways and experimental workflows.

Core Activity: A Potent and Non-Selective Muscarinic Receptor Antagonist

(Rac)-5-hydroxymethyl Tolterodine functions as a potent and competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][5] Unlike some other antimuscarinic agents, it does not exhibit significant selectivity for any single muscarinic receptor subtype.[5][6] Its primary mechanism of action involves the competitive blockade of acetylcholine binding to these receptors, thereby inhibiting downstream signaling cascades that mediate various physiological responses, including smooth muscle contraction in the urinary bladder.[1][7]

Quantitative Analysis of In Vitro Activity

The in vitro activity of (Rac)-5-hydroxymethyl Tolterodine has been quantified through radioligand binding assays to determine its affinity for muscarinic receptors and through functional assays on isolated tissues to assess its antagonist potency.

Muscarinic Receptor Binding Affinity

The binding affinity of (Rac)-5-hydroxymethyl Tolterodine for the five human muscarinic receptor subtypes is presented in Table 1. These values, expressed as the inhibition constant (Ki), indicate a high affinity of the compound for all M1 through M5 receptors.[8][9][10][11]

| Receptor Subtype | Ki (nM) |

| M1 | 2.3[8][9][10][11] |

| M2 | 2.0[8][9][10][11] |

| M3 | 2.5[8][9][10][11] |

| M4 | 2.8[8][9][10][11] |

| M5 | 2.9[8][9][10] |

Table 1: Binding Affinity of (Rac)-5-hydroxymethyl Tolterodine for Human Muscarinic Receptors

Functional Antagonist Potency

The functional potency of (Rac)-5-hydroxymethyl Tolterodine as a muscarinic receptor antagonist has been primarily evaluated in isolated guinea pig urinary bladder preparations. The key parameters from these studies are summarized in Table 2.

| Parameter | Value | Tissue Preparation | Agonist |

| KB | 0.84 nM | Guinea-pig isolated urinary bladder strips | Carbachol (B1668302) |

| pA2 | 9.14 | Guinea-pig isolated urinary bladder strips | Carbachol |

| IC50 | 5.7 nM | Isolated guinea pig bladder | Carbachol[5][6] |

Table 2: Functional Antagonist Potency of (Rac)-5-hydroxymethyl Tolterodine

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the pharmacological activity of (Rac)-5-hydroxymethyl Tolterodine.

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptors.

1. Membrane Preparation:

-

Tissues or cells expressing the target human muscarinic receptor subtypes (M1-M5) are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final membrane pellet is resuspended in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and the protein concentration is determined.

2. Competitive Binding Assay:

-

A constant concentration of a radiolabeled muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS), is incubated with the membrane preparation.[2][4]

-

A range of concentrations of the unlabeled competitor, (Rac)-5-hydroxymethyl Tolterodine, are added to the incubation mixture.

-

For determination of non-specific binding, a high concentration of a potent, unlabeled muscarinic antagonist (e.g., atropine) is used.[4]

-

The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours).[2]

3. Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through glass fiber filters using a vacuum filtration apparatus.[2]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of (Rac)-5-hydroxymethyl Tolterodine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Radioligand Binding Assay Workflow

Isolated Guinea Pig Bladder Contractility Assay

This functional assay measures the ability of an antagonist to inhibit the contractile response of bladder smooth muscle induced by a muscarinic agonist.

1. Tissue Preparation:

-

A guinea pig is euthanized via an approved method, and the urinary bladder is excised.[3][13]

-

The bladder is placed in a dissection dish containing aerated Krebs-Henseleit solution at room temperature.[13]

-

The bladder is opened, and longitudinal strips of the detrusor muscle are prepared.[3]

2. Organ Bath Setup:

-

Each muscle strip is mounted in an organ bath containing warmed (37°C) and aerated Krebs-Henseleit solution.[13]

-

One end of the strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.

-

A resting tension of approximately 1 gram is applied to the tissue strips, and they are allowed to equilibrate.[3]

3. Experimental Procedure:

-

The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).[3]

-

A cumulative concentration-response curve to a muscarinic agonist, typically carbachol, is generated to establish a baseline contractile response.

-

The tissues are then washed and incubated with a specific concentration of (Rac)-5-hydroxymethyl Tolterodine for a predetermined period.

-

A second cumulative concentration-response curve to carbachol is then performed in the presence of the antagonist.

4. Data Analysis (Schild Analysis for pA2):

-

The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted.

-

The dose ratio (DR) is calculated for each concentration of the antagonist. The DR is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.

-

A Schild plot is constructed by plotting the logarithm of (DR-1) against the negative logarithm of the molar concentration of the antagonist.

-

For a competitive antagonist, this plot should be linear with a slope not significantly different from 1.

-

The pA2 value is the intercept of the regression line with the x-axis, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.[1][8][9]

References

- 1. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guinea-Pig Isolated Urinary Bladder [bio-protocol.org]

- 4. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors: dependence on agonist as well as receptor-subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Muscarinic M2 Receptors Directly Activate Gq/11 and Gs G-Proteins | Semantic Scholar [semanticscholar.org]

- 7. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pa2 determination | PPTX [slideshare.net]

- 9. neuron.mefst.hr [neuron.mefst.hr]

- 10. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Muscarinic Receptor Antagonist Activity of 5-Hydroxymethyl Tolterodine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl tolterodine (B1663597) (5-HMT), also known as PNU-200577, is the principal and pharmacologically active metabolite of the antimuscarinic agents tolterodine and its prodrug, fesoterodine (B1237170).[1] Following oral administration of either parent compound, tolterodine is metabolized by cytochrome P450 2D6 (CYP2D6), while fesoterodine is rapidly and extensively hydrolyzed by non-specific esterases, both leading to the formation of 5-HMT.[1] This metabolite is a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) and is a key contributor to the therapeutic effects observed in the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2]

This technical guide provides a comprehensive overview of the muscarinic receptor antagonist activity of 5-hydroxymethyl tolterodine, detailing its receptor binding affinity, functional potency, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Pharmacology

The pharmacological activity of 5-hydroxymethyl tolterodine has been characterized through various in vitro assays, including radioligand binding studies and functional assessments in isolated tissues.

Muscarinic Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In the case of 5-HMT, these assays have been performed using human recombinant muscarinic receptors expressed in cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells. These studies consistently demonstrate that 5-hydroxymethyl tolterodine is a potent, non-selective antagonist across all five muscarinic receptor subtypes (M1-M5).[2]

Table 1: Muscarinic Receptor Binding Affinities of 5-Hydroxymethyl Tolterodine

| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |

| M1 | Similar affinity to M2/M3 | CHO or HEK293 (typical) | [³H]-N-Methylscopolamine | [2] |

| M2 | 5.6 | Not specified | Not specified | [3] |

| M3 | 5.7 | Not specified | Not specified | [3] |

| M4 | Similar affinity to M2/M3 | CHO or HEK293 (typical) | [³H]-N-Methylscopolamine | [2] |

| M5 | Similar affinity to M2/M3 | CHO or HEK293 (typical) | [³H]-N-Methylscopolamine | [2] |

Functional Antagonist Potency

Functional assays in isolated tissues provide valuable insights into the physiological effects of a compound. The antagonist potency of 5-HMT has been extensively studied in guinea pig urinary bladder preparations, where it effectively inhibits contractions induced by muscarinic agonists like carbachol (B1668302).[2]

Table 2: Functional Antagonist Potency of 5-Hydroxymethyl Tolterodine

| Tissue Preparation | Agonist | Potency Metric | Value (nM) | Reference |

| Guinea Pig Urinary Bladder | Carbachol | IC50 | 5.7 | [2] |

The data indicates that 5-hydroxymethyl tolterodine is a highly potent antagonist of muscarinic receptor-mediated smooth muscle contraction in the bladder.

Experimental Protocols

The following sections detail the standard methodologies employed to determine the muscarinic receptor antagonist activity of 5-hydroxymethyl tolterodine.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 5-hydroxymethyl tolterodine for each of the five human muscarinic receptor subtypes.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).

-

Test Compound: 5-Hydroxymethyl tolterodine.

-

Reference for non-specific binding: Atropine (1 µM).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

-

96-well filter plates and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of 5-hydroxymethyl tolterodine.

-

The incubation is carried out at room temperature for a sufficient period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The filters are dried, and scintillation fluid is added.

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of atropine.

-

The IC50 value (the concentration of 5-HMT that inhibits 50% of the specific binding of [³H]-NMS) is calculated from the competition curves.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay

Objective: To determine the functional antagonist potency (e.g., IC50, pA2, or Kb) of 5-hydroxymethyl tolterodine in a physiologically relevant tissue.

Materials:

-

Guinea pig urinary bladder.

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isometric force transducer and data acquisition system.

-

Muscarinic agonist: Carbachol.

-

Test Compound: 5-Hydroxymethyl tolterodine.

Procedure:

-

Strips of guinea pig bladder detrusor muscle are mounted in organ baths under a resting tension.

-

The tissues are allowed to equilibrate for a period of time.

-

A cumulative concentration-response curve to carbachol is generated to establish a baseline contractile response.

-

The tissues are washed and allowed to recover.

-

The tissues are then incubated with a specific concentration of 5-hydroxymethyl tolterodine for a set period.

-

A second cumulative concentration-response curve to carbachol is then generated in the presence of 5-HMT.

-

The procedure is repeated with different concentrations of 5-HMT.

-

The data is analyzed to determine the IC50 value (the concentration of 5-HMT that produces a 50% inhibition of the maximum carbachol-induced contraction) or by Schild analysis to determine the pA2 or Kb value, which represents the affinity of the antagonist for the receptor in that tissue.

Signaling Pathways and Experimental Workflows

The antagonist activity of 5-hydroxymethyl tolterodine is exerted through the blockade of muscarinic receptor-mediated signaling pathways.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Figure 1: Gq/11 Signaling Pathway Blockade by 5-HMT.

Figure 2: Gi/o Signaling Pathway Blockade by 5-HMT.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described.

Figure 3: Radioligand Binding Assay Workflow.

Figure 4: Isolated Tissue Functional Assay Workflow.

Conclusion

5-Hydroxymethyl tolterodine is a potent, competitive, and non-selective antagonist of all five muscarinic receptor subtypes. Its high affinity for muscarinic receptors, particularly in the urinary bladder, underlies its therapeutic efficacy in the management of overactive bladder. The data presented in this guide, derived from standard and robust in vitro pharmacological assays, provide a comprehensive technical overview of the muscarinic receptor antagonist activity of this key metabolite. This information is critical for researchers and professionals involved in the development and understanding of antimuscarinic drugs.

References

Methodological & Application

Application Note: High-Throughput Quantification of Tolterodine and its Active Metabolite in Human Plasma using (Rac)-5-hydroxymethyl Tolterodine-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tolterodine (B1663597) and its primary active metabolite, 5-hydroxymethyl tolterodine, in human plasma.[1][2] To ensure the highest level of accuracy and precision, this method employs (Rac)-5-hydroxymethyl Tolterodine-d5 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response.[3][4] The protocol utilizes a straightforward liquid-liquid extraction for sample cleanup, followed by a rapid chromatographic separation. This method is highly selective and sensitive, making it well-suited for pharmacokinetic studies, bioequivalence assessments, and routine therapeutic drug monitoring.

Introduction

Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[3][5] Following oral administration, tolterodine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[3][5] This metabolic process leads to the formation of 5-hydroxymethyl tolterodine, a pharmacologically active metabolite that significantly contributes to the overall therapeutic effect of the drug.[5] Consequently, the simultaneous and accurate quantification of both the parent drug and its active metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic evaluations.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix effects and other sources of variability, thereby ensuring the reliability of the results.[4] The near-identical physicochemical properties of the SIL-IS to the analyte ensure that it behaves similarly throughout the entire analytical process, from extraction to detection.[3] This application note provides a comprehensive protocol for the use of this compound in a validated LC-MS/MS assay.

Tolterodine Metabolism

The primary metabolic pathway for tolterodine is the hydroxylation of the 5-methyl group to form 5-hydroxymethyl tolterodine, a reaction catalyzed by CYP2D6.[1][6] A secondary pathway, more prominent in individuals with poor CYP2D6 metabolism, is the N-dealkylation of the nitrogen atom, which is primarily catalyzed by CYP3A4.[1][7] The 5-hydroxymethyl metabolite can be further oxidized to form a carboxylic acid metabolite.[6]

Experimental Protocols

Materials and Reagents

-

Tolterodine Tartrate (Reference Standard)

-

(Rac)-5-hydroxymethyl Tolterodine (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (B129727) (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Ammonium Acetate (ACS Grade)

-

Formic Acid (ACS Grade)

-

Methyl Tert-Butyl Ether (MTBE) (HPLC Grade)

-

Human Plasma (with K2EDTA as anticoagulant)

-

Deionized Water

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolterodine, 5-hydroxymethyl tolterodine, and the internal standard, this compound, in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions in a 50:50 mixture of methanol and water to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.[4]

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 50 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

The following workflow illustrates the sample preparation procedure.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are summarized in the tables below.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | Ascentis Express RP Amide (50 mm × 4.6 mm, 2.7 µm)[5][8] |

| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile[8] |

| Gradient | Isocratic: 20% A : 80% B[8] |

| Flow Rate | 0.5 mL/min[8] |

| Column Temperature | 20°C[8] |

| Injection Volume | 10 µL[5] |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | API 4000 or equivalent triple quadrupole MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 20 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Table 3: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Tolterodine | 326.1 | 147.1[8] | 200 | 35 |

| 5-Hydroxymethyl Tolterodine | 342.2 | 223.1[8] | 200 | 28 |

| This compound (IS) | 347.2 | 223.1 | 200 | 28 * |

Note: The MRM transition for this compound is theoretical and based on the fragmentation pattern of the non-deuterated and d14-labeled analogues. The precursor ion mass is calculated based on the addition of 5 daltons to the monoisotopic mass of the unlabeled metabolite. The product ion is expected to be the same as the unlabeled analyte, assuming the deuterium (B1214612) labels are on a stable part of the molecule that is not lost during fragmentation. These parameters must be optimized experimentally on the specific mass spectrometer being used. [8]

Method Validation Data

The following tables summarize the expected performance characteristics of the method, based on validated methods for tolterodine and its metabolites using deuterated internal standards.[2][8][9]

Table 4: Calibration Curve and Linearity

| Analyte | Range (pg/mL) | r² |

| Tolterodine | 20.00 – 5000.00[8] | > 0.998[9] |

| 5-Hydroxymethyl Tolterodine | 20.00 – 5000.00[8] | > 0.998[9] |

Table 5: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Tolterodine | LQC (60 pg/mL) | < 6.5 | < 5.0 | 98.75 - 104.40[9] |

| MQC (2500 pg/mL) | < 2.0 | < 2.0 | 98.75 - 104.40[9] | |

| HQC (3500 pg/mL) | < 1.0 | < 2.0 | 98.75 - 104.40[9] | |

| 5-HMT | LQC (60 pg/mL) | < 4.5 | < 4.5 | 98.08 - 104.67[9] |

| MQC (2500 pg/mL) | < 1.5 | < 2.0 | 98.08 - 104.67[9] | |

| HQC (3500 pg/mL) | < 2.0 | < 2.5 | 98.08 - 104.67[9] |

5-HMT: 5-Hydroxymethyl Tolterodine

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and high-throughput approach for the simultaneous quantification of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for variations in sample processing and instrument response. This validated method is suitable for a wide range of applications in clinical and pharmaceutical research, including pharmacokinetic and bioequivalence studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. theclinivex.com [theclinivex.com]

- 9. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Tolterodine using (Rac)-5-hydroxymethyl Tolterodine-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tolterodine (B1663597) and its primary active metabolite, 5-hydroxymethyl tolterodine, in biological matrices such as rat and human plasma. The method employs (Rac)-5-hydroxymethyl Tolterodine-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision.[1][2] A straightforward liquid-liquid extraction (LLE) procedure is utilized for sample preparation, followed by a rapid chromatographic separation. This method is highly selective and sensitive, making it well-suited for pharmacokinetic studies and routine drug monitoring.[2]

Introduction

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[2][3][4] It undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[2][3][4] Both the parent drug and this metabolite contribute significantly to the overall therapeutic effect.[4][5] Consequently, the simultaneous and accurate quantification of both tolterodine and 5-HMT in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4]

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using LC-MS/MS.[1] Their physicochemical properties are nearly identical to the analyte, which allows them to effectively compensate for variability during sample preparation, chromatography, and ionization, thereby enhancing the accuracy and precision of the analytical method.[1] this compound serves as an ideal internal standard for the quantification of both tolterodine and its 5-hydroxymethyl metabolite.

Metabolic Pathway of Tolterodine

Tolterodine is primarily metabolized via two pathways: hydroxylation and N-dealkylation. The main pathway involves the oxidation of the 5-methyl group by CYP2D6 to produce the active metabolite, 5-hydroxymethyl tolterodine. A secondary pathway, more prominent in poor CYP2D6 metabolizers, is the N-dealkylation of tolterodine by CYP3A4.[1][4][6]

Figure 1: Metabolic pathway of Tolterodine.

Experimental Protocols

Standard and Sample Preparation

Materials and Reagents:

-

Tolterodine reference standard

-

5-Hydroxymethyl Tolterodine reference standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Methyl t-butyl ether (MTBE)

-

Ammonium acetate

-

Formic acid

-

Water (LC-MS grade)

-

Human or rat plasma

Standard Solution Preparation:

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolterodine, 5-hydroxymethyl tolterodine, and this compound in methanol.[3]

-

Working Solutions: Prepare serial dilutions of the tolterodine and 5-hydroxymethyl tolterodine stock solutions in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution to a final concentration (e.g., 50 ng/mL) in the same diluent.

Sample Extraction: Liquid-Liquid Extraction (LLE)

This protocol is based on established methods for extracting tolterodine and its metabolites from plasma.[2][3][4]

-

Pipette 200 µL of plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.[3][4]

-

Add 50 µL of the internal standard working solution and vortex briefly.[3]

-

Add 1.0 mL of methyl t-butyl ether.[3]

-

Vortex the mixture for 5-10 minutes to ensure thorough extraction.[3][4]

-

Centrifuge at 4000 rpm for 5-10 minutes to separate the organic and aqueous layers.[3][4]

-

Carefully transfer the upper organic layer to a new clean tube.[3][4]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3][4]

-

Reconstitute the dried residue in 200 µL of the mobile phase.[3][4]

-

Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.[4]

Figure 2: Liquid-Liquid Extraction Workflow.

LC-MS/MS Conditions

The following are typical instrument conditions. Optimization may be required depending on the specific instrumentation used.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[2][7] |

| Mobile Phase | Isocratic: 10 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[7] |

| Flow Rate | 0.5 mL/min[7] |

| Injection Volume | 10 µL[2] |

| Column Temp. | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode[7][8] |

| MRM Transitions | See Table 2 |

Table 1: Chromatographic and Mass Spectrometric Conditions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tolterodine | 326.1 | 147.1[7] |

| 5-Hydroxymethyl Tolterodine | 342.2 | 223.1[7] |